methyl 3-amino-2-naphthoate
Overview
Description
methyl 3-amino-2-naphthoate is an organic compound with the molecular formula C12H11NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both an amino group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl 3-amino-2-naphthoate can be synthesized through several methods. One common approach involves the reaction of 3-nitronaphthalene-2-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester. This intermediate is then reduced using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst, to yield methyl 3-aminonaphthalene-2-carboxylate .
Industrial Production Methods
Industrial production of methyl 3-aminonaphthalene-2-carboxylate typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
methyl 3-amino-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Halogenation can be achieved using halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of methyl 3-aminonaphthalene-2-carboxylate.
Reduction: Amino derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
methyl 3-amino-2-naphthoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-aminonaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The carboxylate ester group may also play a role in the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminothiophene-2-carboxylate: Similar structure but contains a thiophene ring instead of a naphthalene ring.
Methyl 3-aminobenzoate: Contains a benzene ring instead of a naphthalene ring.
Methyl 3-amino-4-methylbenzoate: Similar structure with an additional methyl group on the benzene ring.
Uniqueness
methyl 3-amino-2-naphthoate is unique due to its naphthalene core, which provides distinct chemical properties and reactivity compared to its analogs. The presence of both an amino group and a carboxylate ester group allows for diverse chemical modifications and applications in various fields of research .
Properties
IUPAC Name |
methyl 3-aminonaphthalene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMQTPBEFHEYJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499568 | |
Record name | Methyl 3-aminonaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70499568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21597-54-6 | |
Record name | Methyl 3-amino-2-naphthalenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21597-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-aminonaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70499568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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